
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate” is a complex organic molecule. It contains a chromen-7-yl group (a bicyclic compound structure found in many natural products), a methoxyphenyl group (a phenyl ring with a methoxy group), and a methylbenzoate group (a benzoate ester with a methyl group) .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . The presence of different functional groups and the arrangement of these groups would give rise to characteristic signals in the NMR spectrum.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the chromen-7-yl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the ester group could make it relatively polar, and the aromatic rings could contribute to its stability .科学的研究の応用
- The compound’s quantum yield , lifetime , and solvent effects are critical parameters in these studies .
- The benzylic position in coumarin derivatives is susceptible to various reactions. For instance, free radical bromination can occur at this site, leading to the formation of new compounds .
- Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the compound’s structure. For example, the ¹H NMR spectrum reveals the chemical environment of hydrogen atoms, including their neighboring protons .
- Coumarin derivatives can participate in cross-coupling reactions , such as the Suzuki–Miyaura coupling. This method allows the synthesis of complex molecules by combining aryl or vinyl boron reagents with organic halides .
Photophysics and Fluorescence Studies
Organic Synthesis and Chemical Reactions
NMR Spectroscopy and Structural Elucidation
Suzuki–Miyaura Coupling and Boron Reagents
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that compounds involved in suzuki–miyaura cross-coupling reactions can influence various biochemical pathways due to their ability to form new carbon–carbon bonds .
Pharmacokinetics
A compound with a similar structure, 2-methoxyphenylmetyrapone, was found to have a biexponential decline in blood concentrations with mean initial (t 1/2α) and terminal (t 1/2β) half-lives of 36 and 231 min, respectively . The total blood clearance (Cl) was 158.3 ml/min and the volume of distribution (V d) was 5.2 l .
Result of Action
The ability of similar compounds to participate in suzuki–miyaura cross-coupling reactions suggests that they may facilitate the formation of new carbon–carbon bonds, potentially leading to the synthesis of new organic compounds .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, which similar compounds may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
将来の方向性
The future directions for this compound could be numerous, depending on its intended use. If it’s a potential drug, further studies could involve in-depth biological testing and eventually clinical trials. If it’s intended for use in materials science, future studies might focus on its physical properties and potential applications .
特性
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-15-7-3-4-8-17(15)24(26)29-16-11-12-19-22(13-16)28-14-20(23(19)25)18-9-5-6-10-21(18)27-2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWLWNPLEQNSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

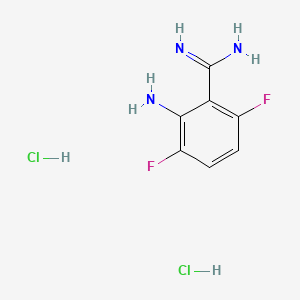


![N-[[5-butylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2459727.png)
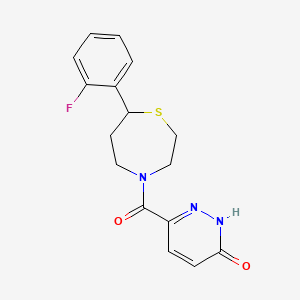
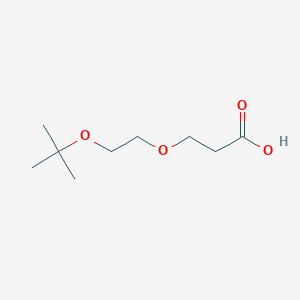
![1-Methyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B2459734.png)
![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B2459736.png)
![N,N-diethyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2459739.png)
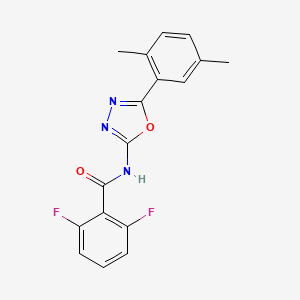
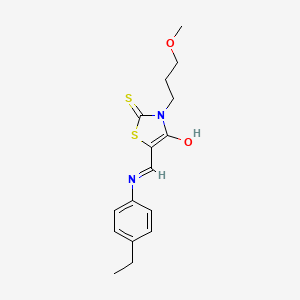
![8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2459744.png)
![7-chloro-N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2459745.png)
